molecular formula C7H2ClF2NO B13599575 1-Chloro-2,5-difluoro-4-isocyanatobenzene

1-Chloro-2,5-difluoro-4-isocyanatobenzene

Katalognummer: B13599575
Molekulargewicht: 189.54 g/mol
InChI-Schlüssel: YSQZBVJOIGXPLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-2,5-difluoro-4-isocyanatobenzene is an organic compound with the molecular formula C7H2ClF2N It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, and isocyanate groups

Vorbereitungsmethoden

1-Chloro-2,5-difluoro-4-isocyanatobenzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-2,5-difluorobenzene with phosgene in the presence of a base, such as pyridine, to introduce the isocyanate group. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

1-Chloro-2,5-difluoro-4-isocyanatobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like pyridine, nucleophiles such as amines and alcohols, and electrophiles like nitric acid or sulfuric acid. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Chloro-2,5-difluoro-4-isocyanatobenzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Chloro-2,5-difluoro-4-isocyanatobenzene involves its reactivity with nucleophiles due to the presence of the isocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The molecular targets and pathways involved depend on the specific biological context and the nature of the nucleophiles present .

Vergleich Mit ähnlichen Verbindungen

1-Chloro-2,5-difluoro-4-isocyanatobenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C7H2ClF2NO

Molekulargewicht

189.54 g/mol

IUPAC-Name

1-chloro-2,5-difluoro-4-isocyanatobenzene

InChI

InChI=1S/C7H2ClF2NO/c8-4-1-6(10)7(11-3-12)2-5(4)9/h1-2H

InChI-Schlüssel

YSQZBVJOIGXPLX-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1F)Cl)F)N=C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.